molecular formula C11H13N3O2 B2802818 N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide CAS No. 473445-58-8

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

Cat. No.: B2802818
CAS No.: 473445-58-8
M. Wt: 219.244
InChI Key: KAUPMSLZEUJSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoxalines.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with an acylating agent in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Conditions vary widely but could include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinoxalines or reduced derivatives.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its biological activity.

    2-Methylquinoxaline: A simple derivative with similar structural features.

    3-Oxo-quinoxaline: Another related compound with a ketone group.

Uniqueness

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoxaline derivatives.

Properties

IUPAC Name

N-methyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h2-5,9,13H,6H2,1H3,(H,12,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUPMSLZEUJSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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